molecular formula C12H15ClN2O B118677 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride CAS No. 84163-22-4

3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

Cat. No. B118677
CAS RN: 84163-22-4
M. Wt: 238.71 g/mol
InChI Key: JVRIOVDBNNWSHA-UHFFFAOYSA-N
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Description

“3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described in the literature . The process involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” can be represented by the InChI code: InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride” is 256.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Cholinesterase Inhibition

3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride derivatives demonstrate significant inhibitory activity against acetylcholinesterase (AChE). This inhibition is observed across different species including electric eel, human serum, and rat brain AChE. The benzisoxazole heterocycle is an effective bioisosteric replacement for the benzyl functionality in N-benzylpiperidine inhibitors. Maximum inhibition is noted with certain substitutions on the 1,2-benzisoxazole ring, indicating a strong structure-activity relationship (Rangappa & Basappa, 2005), (Basappa et al., 2004).

Neuroleptic Activity

Synthesized variants of 3-(4-Piperidinyl)-1,2-benzisoxazole show promising neuroleptic activities. Evaluation using assays like the climbing mice assay and inhibition of [3H]spiroperidol binding indicates a strong correlation between the chemical structure and neuroleptic efficacy. Here, the substituents on the benzisoxazole ring play a crucial role in determining the potency of these compounds (Strupczewski et al., 1985).

Antiproliferative Agents

Some derivatives of 3-(4-Piperidinyl)-1,2-benzisoxazole are explored for their antiproliferative properties. They have shown potent effects against various human carcinoma cells, indicating their potential use in cancer treatment. The structural variations, especially the substitution at the N-terminal of the benzisoxazole, significantly influence their antiproliferative activity (Prasad et al., 2009).

Antimicrobial Properties

Derivatives of 3-(4-Piperidinyl)-1,2-benzisoxazole, such as amides and chroman-2-carboxamides, demonstrate effective antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, with some showing superior inhibitory activity compared to standard drugs. This suggests their potential application in treating infections (Priya et al., 2005).

Potential as Fluorescent Probes

Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, have been synthesized and show potential as DNA-specific fluorescent probes. This application stems from their enhanced fluorescence emission intensity in the presence of ct-DNA, highlighting their potential in biological imaging and analysis (Perin et al., 2011).

properties

IUPAC Name

3-piperidin-4-yl-1,2-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRIOVDBNNWSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 5.0 g of 4-(1,2-benzisoxazole-3-yl)-1-piperidine carboxylic acid phenyl ester, 100 ml of ethanol, 50 g of (85%) potassium hydroxide and 50 ml of water was heated under reflux, with stirring, under nitrogen for 16 hrs. Most of the ethanol was removed in vacuo and the resultant aqueous suspension was extracted with ether (3×50 ml). The ether extracts were combined, washed with water, dried over anhydrous magnesium sulfate and the ether removed under reduced pressure to give an oil. The oil was dissolved in anhydrous ether and hydrogen chloride was introduced to precipitate a 3.0 g of a hydrochloride salt. Recrystallization from methanol-ether gave 2.0 g (57%) of product as the hydrochloride, mp, 313°-315° (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
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3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
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3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
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3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
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3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Reactant of Route 6
3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

Citations

For This Compound
23
Citations
SB Benaka Prasad, K Vinaya, CS Ananda Kumar… - Investigational new …, 2009 - Springer
A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives 5(a–m) were synthesized with different substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) and …
Number of citations: 18 link.springer.com
K Mantelingu, MP Sadashiva, KS Rangappa - 2004 - nopr.niscpr.res.in
A simple and efficient method for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is achieved. This reaction involves hydroxylamine sulfate/ KOH mediated, in …
Number of citations: 30 nopr.niscpr.res.in
Y Liu, L Guo, H Duan, L Zhang, N Jiang, X Zhen… - RSC Advances, 2015 - pubs.rsc.org
Regulation of glycine transporter 1 (GlyT1) activity is a currently investigated strategy in drug discovery for schizophrenia. This study developed a series of new 4-benzoylpiperidine …
Number of citations: 5 pubs.rsc.org
SJ Ingle, KK Tapar - chronotherapyjournal.net
A series of 3-(1-substituted-4 piperidinyl)-1, 2-benzisoxazoles were synthesized and evaluated to determine their Dopamine (D2) receptor antagonistic activity and LD50 value. All the …
Number of citations: 0 www.chronotherapyjournal.net
PV Solanki, SB Uppelli, BS Pandit… - … Sustainable Chemistry & …, 2013 - ACS Publications
The present work describes an improved and efficient process for the synthesis of paliperidone (1), an antipsychotropic agent. The synthesis comprises the DBU (1,8-diazabicycloundec-…
Number of citations: 11 pubs.acs.org
PV Solanki, SB Uppelli, BS Pandit… - … Process Research & …, 2014 - ACS Publications
The present work describes an improved and highly efficient process for the synthesis of iloperidone (1), an antipsychotic agent, which is free from potential impurities. The synthesis …
Number of citations: 11 pubs.acs.org
KV Chikkula, S Raja - International Journal of Pharmacy and …, 2017 - academia.edu
Isoxazole is an azole with an oxygen atom next to the nitrogen. Isoxazole rings are found in some natural products, such as ibotenic acid and also found in a number of drugs, including …
Number of citations: 61 www.academia.edu
P Gupta - 2021 - thepharmajournal.com
Risperidone is a typical orally active antipsychotic agent for bipolar disorders. It belongs to the chemical class of benzisoxazole derivatives and chemically, it is 4-[2-[4-(6-fluorobenzo [d] …
Number of citations: 0 www.thepharmajournal.com
W Xu, GE Wright, M Yanachkova… - Letters in Organic …, 2014 - ingentaconnect.com
The enantiomers of 9-hydroxyrisperidone, the major metabolite of risperidone and the active component of the antipsychotic drug Invega®, were synthesized by efficient methods. Their …
Number of citations: 2 www.ingentaconnect.com
BL Jadimenu, S Kethireddy, M Malleli… - Materials Today …, 2022 - Elsevier
A series of3-(5-aryl)isooxazol-3-yl)-4H-chromen-4-onecompounds were synthesized from easily accessible starting materials such as, 2-hydroxy acetophenone and oxalyl chloride. All …
Number of citations: 0 www.sciencedirect.com

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